molecular formula C6H10ClNO2 B13021101 Ethyl 3-chloroazetidine-1-carboxylate

Ethyl 3-chloroazetidine-1-carboxylate

Cat. No.: B13021101
M. Wt: 163.60 g/mol
InChI Key: YEQNUFCDNAWAQI-UHFFFAOYSA-N
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Description

Ethyl 3-chloroazetidine-1-carboxylate (C₆H₁₀ClNO₂, MW: 163.60 g/mol) is a four-membered azetidine ring derivative featuring a chlorine substituent at the 3-position and an ethyl ester group at the 1-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. Its strained azetidine ring enhances reactivity, making it valuable for ring-opening or functionalization reactions .

Properties

IUPAC Name

ethyl 3-chloroazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c1-2-10-6(9)8-3-5(7)4-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQNUFCDNAWAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloroazetidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with azetidine in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloroazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Nucleophilic Substitution: Substituted azetidines with various functional groups.

    Oxidation: Azetidine-1-carboxylic acid derivatives.

    Reduction: Reduced azetidine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ethyl 3-chloroazetidine-1-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

tert-Butyl 3-Chloroazetidine-1-Carboxylate

Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: 191.66 g/mol Key Differences:

  • Ester Group : The tert-butyl ester (vs. ethyl) introduces steric bulk, enhancing stability under acidic or basic conditions. This makes it preferable in multi-step syntheses requiring robust intermediates .
  • Applications: Widely used in peptide coupling and organocatalysis due to its resistance to hydrolysis.

Ethyl 3-Hydroxy-3-Methylazetidine-1-Carboxylate

Molecular Formula: C₇H₁₃NO₃ Molecular Weight: 159.18 g/mol Key Differences:

  • Substituents : A hydroxy and methyl group at the 3-position (vs. chloro) reduce electrophilicity, altering reactivity in nucleophilic substitutions.
  • Hydrogen Bonding : The hydroxyl group enables intermolecular hydrogen bonding, influencing solubility and crystallinity .

Ethyl 3-Chloroimidazo[1,5-a]Pyridine-1-Carboxylate

Molecular Formula : C₁₀H₉ClN₂O₂
Molecular Weight : 224.65 g/mol
Key Differences :

  • Heterocyclic Core : The imidazo[1,5-a]pyridine ring (vs. azetidine) offers a larger π-conjugated system, enhancing binding affinity to biological targets like kinase enzymes.
  • Applications : Used in agrochemicals (e.g., insecticides) with reported 95% purity in commercial samples .

Ethyl 1-(6-Chloro-3-Pyridylmethyl)-5-Ethoxymethyleneamino-1H-1,2,3-Triazole-4-Carboxylate

Molecular Formula : C₁₃H₁₅ClN₄O₃
Molecular Weight : 326.74 g/mol
Key Differences :

  • Functional Groups: A chloropyridylmethyl group and ethoxymethyleneamino side chain confer dual functionality for target-specific interactions.
  • Structural Insights : X-ray crystallography (using SHELX software) revealed intramolecular hydrogen bonding, stabilizing the triazole-pyridine framework .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Ester Group Applications
Ethyl 3-chloroazetidine-1-carboxylate C₆H₁₀ClNO₂ 163.60 3-Cl Ethyl Pharmaceutical intermediates
tert-Butyl 3-chloroazetidine-1-carboxylate C₈H₁₄ClNO₂ 191.66 3-Cl tert-Butyl Peptide synthesis, stable intermediates
Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate C₇H₁₃NO₃ 159.18 3-OH, 3-CH₃ Ethyl Solubility-driven drug design
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate C₁₀H₉ClN₂O₂ 224.65 Imidazo-pyridine core Ethyl Agrochemicals
Ethyl triazole-pyridine derivative* C₁₃H₁₅ClN₄O₃ 326.74 Chloropyridylmethyl, ethoxy Ethyl Insecticides, structural studies

*Full name: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

Key Findings and Implications

  • Steric Effects : Bulkier ester groups (e.g., tert-butyl) improve stability but may hinder reaction kinetics in sterically sensitive pathways .
  • Electronic Effects : Chlorine substituents enhance electrophilicity, favoring nucleophilic substitutions, while hydroxy groups promote hydrogen bonding .
  • Biological Activity : Heterocyclic cores (e.g., imidazo-pyridine, triazole) expand applications in agrochemicals due to target-specific interactions .

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